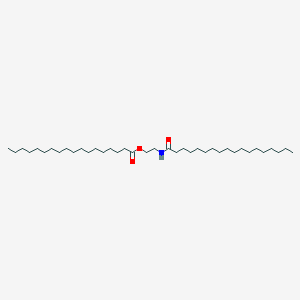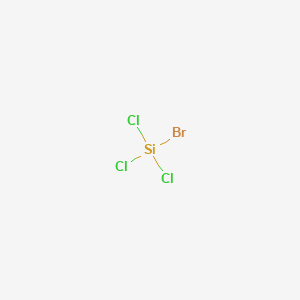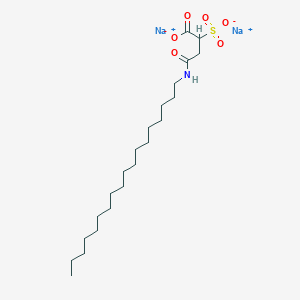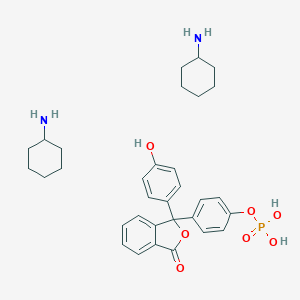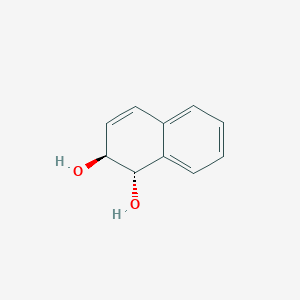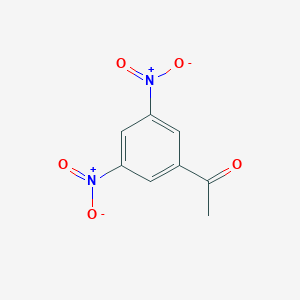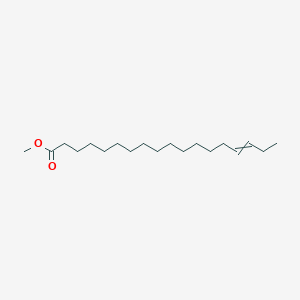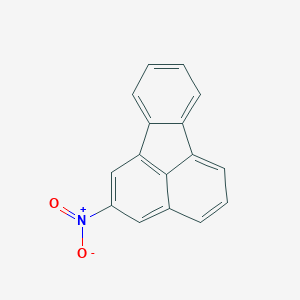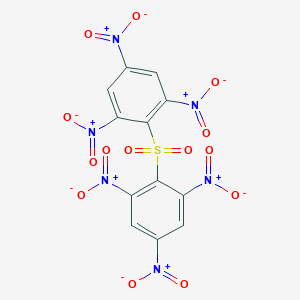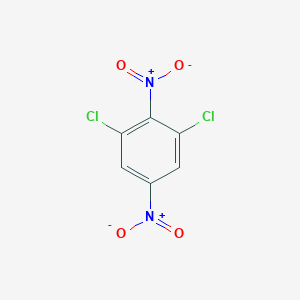
1,3-Dichloro-2,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2,5-dinitrobenzene (DCDNB) is a chemical compound that is commonly used in scientific research as a reagent for protein modification. DCDNB is a yellow crystalline solid that is soluble in organic solvents and is commonly used in biochemistry and molecular biology experiments.
Mécanisme D'action
1,3-Dichloro-2,5-dinitrobenzene modifies cysteine residues in proteins by covalently binding to the thiol group of the cysteine residue. This modification can alter the function and structure of the protein, allowing researchers to study the effects of the modification on protein activity.
Effets Biochimiques Et Physiologiques
1,3-Dichloro-2,5-dinitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and glutathione reductase. 1,3-Dichloro-2,5-dinitrobenzene has also been shown to induce oxidative stress and alter cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dichloro-2,5-dinitrobenzene in lab experiments is its high selectivity for cysteine residues in proteins. This allows researchers to selectively modify specific proteins or regions of proteins. However, 1,3-Dichloro-2,5-dinitrobenzene can also be toxic to cells and can induce oxidative stress, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1,3-Dichloro-2,5-dinitrobenzene. One area of interest is the development of new reagents that can selectively modify other amino acid residues in proteins. Another area of interest is the use of 1,3-Dichloro-2,5-dinitrobenzene in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dichloro-2,5-dinitrobenzene and to develop new methods for minimizing its toxicity.
Méthodes De Synthèse
1,3-Dichloro-2,5-dinitrobenzene is synthesized by the nitration of 1,3-dichlorobenzene with nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of undesired byproducts. The resulting product is purified by recrystallization and is typically obtained in high yield.
Applications De Recherche Scientifique
1,3-Dichloro-2,5-dinitrobenzene is commonly used in scientific research as a reagent for protein modification. It is used to selectively modify cysteine residues in proteins, which can be used to study protein function and structure. 1,3-Dichloro-2,5-dinitrobenzene is also used in the synthesis of peptides and in the preparation of hapten-carrier conjugates for use in immunology experiments.
Propriétés
Numéro CAS |
13633-34-6 |
|---|---|
Nom du produit |
1,3-Dichloro-2,5-dinitrobenzene |
Formule moléculaire |
C6H2Cl2N2O4 |
Poids moléculaire |
236.99 g/mol |
Nom IUPAC |
1,3-dichloro-2,5-dinitrobenzene |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(8)6(4)10(13)14/h1-2H |
Clé InChI |
YXGARXWBFZIFBC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Autres numéros CAS |
13633-34-6 |
Synonymes |
1,3-Dichloro-2,5-dinitrobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



